

An In-depth Technical Guide to the Physicochemical Properties of C12H26 Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethyl-2,3,3-trimethylheptane*

Cat. No.: *B14545327*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of various isomers of dodecane (C12H26). The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the properties of these aliphatic hydrocarbons are of interest. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides a logical workflow for these experimental processes.

Dodecane, a saturated hydrocarbon with the molecular formula C12H26, exists in 355 structural isomers, each with unique physical and chemical characteristics. The degree of branching in the carbon chain significantly influences these properties, affecting parameters such as boiling point, melting point, density, viscosity, and refractive index. Understanding these variations is crucial for applications ranging from solvent chemistry and fuel technology to the formulation of pharmaceutical products.

Physicochemical Data of Selected C12H26 Isomers

The following tables summarize key physicochemical properties for n-dodecane and a selection of its branched isomers, allowing for a clear comparison of the impact of structural differences.

Isomer Name	Molecular Formula	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)	Refractive Index (nD at 20°C)
n-Dodecane	C12H26	216.2	-9.6	0.749	1.4216
2-Methylundecane	C12H26	210	-46.8	0.740	1.421
3-Methylundecane	C12H26	211	N/A	N/A	N/A
4-Methylundecane	C12H26	209.8	-67.9	0.7478	1.4231
5-Methylundecane	C12H26	N/A	N/A	N/A	N/A
2,2-Dimethyldeca	C12H26	201	N/A	0.744	1.419
2,2,4,6,6-Pentamethylheptane	C12H26	177.65	-67	0.7487	1.419

N/A: Data not readily available in the searched literature.

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for each key experiment.

Determination of Boiling Point

The boiling point of the C₁₂H₂₆ isomers can be determined using a method based on the ASTM D86 standard test method for distillation of petroleum products.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Principle: This test method involves the distillation of a small batch of the liquid sample at atmospheric pressure to determine its boiling range characteristics.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Apparatus:

- Distillation flask
- Condenser and cooling bath
- Flask support and heat source
- Receiver cylinder
- Calibrated temperature measuring device

Procedure:

- A measured volume of the sample is placed in the distillation flask.
- The flask is heated, and the vapor is passed through a condenser.
- The condensate is collected in a graduated receiving cylinder.
- The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.[\[2\]](#)
- For a pure compound like an isomer of dodecane, the boiling point should remain constant throughout the distillation process.

Determination of Melting/Freezing Point

The melting point (or freezing point) can be determined following a procedure analogous to the ASTM D2386 standard test method for the freezing point of aviation fuels.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Principle: This method determines the temperature at which solid hydrocarbon crystals, formed upon cooling, disappear when the temperature is allowed to rise.

Apparatus:

- Jacketed sample tube
- Stirrer
- Calibrated thermometer or temperature probe
- Cooling bath

Procedure:

- The liquid sample is placed in the jacketed tube.
- The sample is cooled in the cooling bath while being continuously stirred.
- The temperature is monitored, and the point at which solid crystals begin to form is noted.
- The tube is then removed from the bath, and the sample is allowed to warm slowly with continuous stirring.
- The temperature at which the last of the hydrocarbon crystals completely disappears is recorded as the melting point.

Determination of Density

The density of the liquid isomers can be accurately measured using a pycnometer. The procedure is based on determining the mass of a known volume of the liquid.[8][9][10][11]

Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference substance (like water), and then filled with the sample liquid, the density of the sample can be calculated.[9][11]

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance

- Thermostatic bath
- Pasteur pipet

Procedure:

- The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately weighed on an analytical balance.
- The pycnometer is then filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the known density of water at that temperature.
- The pycnometer is emptied, dried, and then filled with the C₁₂H₂₆ isomer.
- Care is taken to ensure there are no air bubbles, and the pycnometer is placed in a thermostatic bath to bring the sample to the desired temperature (e.g., 20°C).
- The outside of the pycnometer is carefully dried, and it is weighed.
- The density is calculated by dividing the mass of the isomer by the volume of the pycnometer.

Alternatively, a digital density meter can be used, following procedures outlined in ASTM D4052.[\[11\]](#)

Determination of Viscosity

The kinematic viscosity of the dodecane isomers can be measured using a calibrated glass capillary viscometer, as detailed in ASTM D445.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a viscometer at a controlled temperature.[\[12\]](#)[\[13\]](#)[\[16\]](#)

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type)

- Viscometer holder
- Constant temperature bath
- Timing device

Procedure:

- The appropriate viscometer is selected based on the expected viscosity of the sample.
- The viscometer is charged with the sample and placed vertically in the constant temperature bath until it reaches thermal equilibrium.
- The liquid is drawn up through the capillary to a point above the upper timing mark.
- The time taken for the liquid meniscus to flow between the upper and lower timing marks is accurately measured.
- The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
- Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

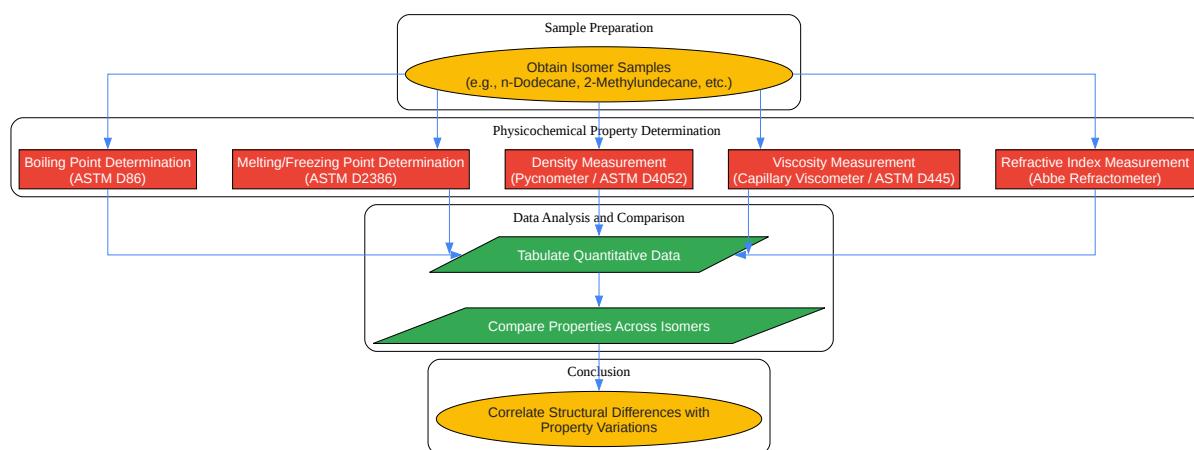
Determination of Refractive Index

The refractive index of the liquid isomers can be determined using an Abbe refractometer.[\[17\]](#) [\[18\]](#) [\[19\]](#) [\[20\]](#) [\[21\]](#)

Principle: An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms. This critical angle is directly related to the refractive index of the sample.[\[17\]](#) [\[20\]](#) [\[21\]](#)

Apparatus:

- Abbe refractometer
- Light source (typically a sodium lamp or a white light source with a compensator)


- Constant temperature water circulator
- Dropper

Procedure:

- The prisms of the refractometer are cleaned and a few drops of the sample are placed on the measuring prism.
- The prisms are closed and the instrument is allowed to reach thermal equilibrium, often with the aid of a constant temperature water circulator.
- The light source is switched on, and the user looks through the eyepiece, adjusting the coarse and fine control knobs until the field of view is divided into a light and a dark region.
- If using a white light source, the compensator is adjusted to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white dividing line.
- The control knob is used to align this dividing line with the crosshairs in the eyepiece.
- The refractive index is then read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination and comparative analysis of the physicochemical properties of C12H26 isomers.

[Click to download full resolution via product page](#)

Experimental workflow for physicochemical property analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matestlabs.com [matestlabs.com]
- 2. artinazma.net [artinazma.net]
- 3. ASTM D86 Method of Petroleum Distillation | Ayalytical ayalytical.com
- 4. fluidlife.com [fluidlife.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. ised-isde.canada.ca [ised-isde.canada.ca]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. che.utah.edu [che.utah.edu]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D445 - eralytics eralytics.com
- 14. store.astm.org [store.astm.org]
- 15. ASTM D445 | Anton Paar Wiki wiki.anton-paar.com
- 16. ppapco.ir [ppapco.ir]
- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 18. refractometer.pl [refractometer.pl]
- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab vlab.amrita.edu
- 20. hinotek.com [hinotek.com]
- 21. qcequipment.wordpress.com [qcequipment.wordpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of C12H26 Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14545327#physicochemical-properties-of-c12h26-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com